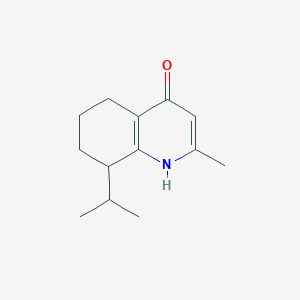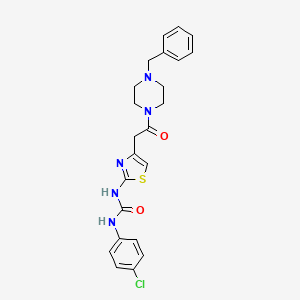
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea, commonly known as BCTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCTU is a synthetic compound that belongs to the class of thiazolidinones and has been found to possess various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel urea derivatives, including those with structures closely related to the specified compound, have been synthesized and evaluated for their potential antitumor activities. For instance, the synthesis, structure, and biological evaluation of 4,5-disubstituted thiazolyl urea derivatives have shown promising antitumor properties (S. Ling et al., 2008). These findings underscore the potential of such compounds in therapeutic applications, particularly in cancer research.
Structural and Conformational Studies
Structural and conformational analyses of tri-substituted ureas derived from N-methylpiperazine have been conducted to understand their molecular behavior better. These studies, which utilized NMR and IR spectroscopies, have provided insights into the dynamic nature of these compounds in solution (I. Iriepa & J. Bellanato, 2013). Such research is crucial for the development of compounds with optimized pharmacological properties.
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative activities of urea derivatives has identified compounds with significant efficacy against a range of bacterial and fungal pathogens, as well as tumor cell lines. For example, a study on novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives revealed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Aamal A. Al-Mutairi et al., 2019). This highlights the therapeutic potential of such compounds in treating infectious diseases and cancer.
Quantum Chemical Studies
Quantum chemical studies, including ab initio Hartree-Fock and density functional theory investigations, have been applied to similar compounds to explore their molecular structure, vibrational spectra, and conformational stability. These studies offer profound insights into the electronic properties and stability of these compounds, facilitating their optimization for various applications (E. Taşal & Mustafa Kumalar, 2010).
Antioxidant and Anticholinesterase Activities
Further research into coumarylthiazole derivatives containing urea/thiourea groups has demonstrated their potential as inhibitors against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. These compounds have also shown promising antioxidant activities, suggesting their utility in combating oxidative stress-related conditions (B. Z. Kurt et al., 2015).
Eigenschaften
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c24-18-6-8-19(9-7-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-12-10-28(11-13-29)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZXLOEOXIGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

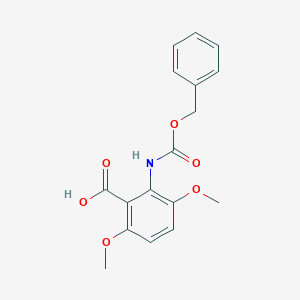
![4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B2759025.png)

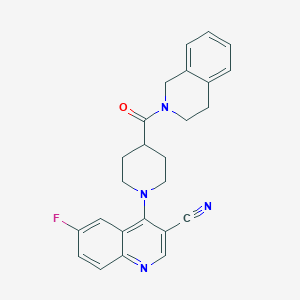
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2759029.png)
![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide](/img/structure/B2759030.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2759032.png)
![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)
![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

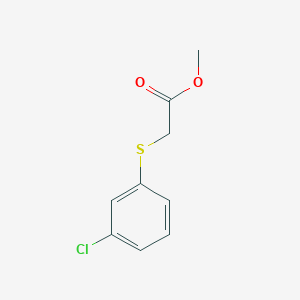
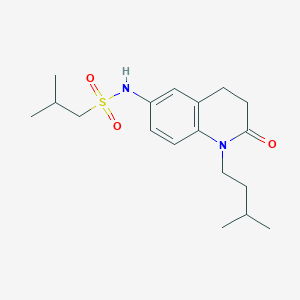
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)
